Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with a diarylpyrimidine structure, designed for high-potency inhibition of HIV-1. Unlike first-generation NNRTIs, it maintains activity against common resistance mutations such as K103N. Its key procurement-relevant attributes include poor aqueous solubility at neutral pH, a characteristic that is essential for its successful formulation into long-acting injectable (LAI) nanosuspensions, and a distinct metabolic profile primarily mediated by cytochrome P450 3A. These properties make Rilpivirine a critical tool for research into long-duration antiretroviral therapies and regimens with specific drug-drug interaction considerations.
Substituting Rilpivirine (free base) with its hydrochloride salt, or with other NNRTIs like Efavirenz or Etravirine, is unviable for specific research and development goals. The free base's extremely low aqueous solubility at neutral pH is a prerequisite for creating stable, slow-release nanosuspensions for long-acting injectable formulations, a property not shared by more soluble salt forms. First-generation NNRTIs such as Efavirenz lack potency against key resistance mutations (e.g., K103N) that Rilpivirine is designed to inhibit. Furthermore, Rilpivirine has a distinct drug-drug interaction profile, as it does not significantly induce CYP3A enzymes, unlike Efavirenz, which is a known inducer. This makes Rilpivirine a specific choice for developing combination therapies where minimizing metabolic induction is critical.
Rilpivirine demonstrates potent activity against wild-type HIV-1 (EC50 = 0.51 nM) and maintains sub-nanomolar efficacy against strains carrying common NNRTI resistance mutations that reduce the effectiveness of first-generation compounds. For example, it remains highly active against mutants like K103N, which is a signature resistance mutation for Efavirenz. This makes Rilpivirine a necessary tool for research targeting drug-resistant HIV variants where older NNRTIs would be ineffective.
| Evidence Dimension | Antiviral Activity (EC50) |
| Target Compound Data | EC50 < 1 nM against K103N mutant HIV strains. |
| Comparator Or Baseline | First-generation NNRTIs (e.g., Efavirenz, Nevirapine) show significantly reduced susceptibility to K103N mutants. |
| Quantified Difference | Maintains high potency where first-generation NNRTIs fail, although specific fold-change varies by study. |
| Conditions | In vitro cell-based assays with recombinant HIV-1 strains expressing specific reverse transcriptase mutations. |
For studies involving NNRTI-resistant HIV-1, procuring Rilpivirine is essential as first-generation substitutes like Efavirenz are often rendered ineffective by common mutations.
Rilpivirine's unique combination of high lipophilicity (LogP ~3.63) and very low aqueous solubility at physiological pH makes it an ideal candidate for formulation as a long-acting injectable (LAI) nanosuspension. This contrasts with more soluble salt forms or other antiretrovirals that are not suitable for this delivery method. The free base can be wet-milled into stable nanocrystals, forming a high-concentration suspension (e.g., 300 mg/mL) suitable for intramuscular injection, which then allows for slow dissolution and sustained plasma concentrations for weeks.
| Evidence Dimension | Aqueous Solubility & Formulation Suitability |
| Target Compound Data | Practically insoluble in water at neutral pH, enabling high-concentration (300 mg/mL) nanosuspension formulation. |
| Comparator Or Baseline | Rilpivirine hydrochloride is practically insoluble but intended for oral formulations where gastric acid aids dissolution. Other NNRTIs may not possess the required combination of potency, stability, and low solubility for LAI development. |
| Quantified Difference | The free base's properties enable parenteral formulations providing therapeutic concentrations for 4-8 weeks, a capability not available with its salt forms or many other NNRTIs. |
| Conditions | Aqueous nanosuspension for intramuscular injection, leveraging poor solubility for slow-release depot effect. |
Researchers developing long-acting injectable antiretrovirals must procure the Rilpivirine free base, as its specific physicochemical properties are what make this advanced formulation possible.
Rilpivirine's utility is defined by its pH-dependent solubility, a critical parameter for both handling and formulation design. The free base is practically insoluble in water at neutral pH but requires an acidic environment for dissolution and absorption, which is why the oral tablet form is based on the hydrochloride salt and must be taken with a meal. Co-administration with agents that increase gastric pH, such as proton pump inhibitors, is contraindicated as it can decrease Rilpivirine plasma concentrations by ~40%, leading to loss of efficacy. This makes the specific form (free base vs. salt) and its interaction with pH a key procurement consideration depending on the intended application (parenteral vs. oral).
| Evidence Dimension | Aqueous Solubility vs. pH |
| Target Compound Data | Rilpivirine (as free base or HCl salt) requires acidic pH for dissolution. Co-administration of omeprazole (20 mg) reduces Rilpivirine AUC by 40%. |
| Comparator Or Baseline | The NNRTI Doravirine is not impacted by gastric pH or acid-suppressive therapy, offering a different formulation and co-administration profile. |
| Quantified Difference | A ~40% reduction in exposure when gastric pH is elevated, demonstrating a critical process and formulation constraint not present in substitutes like Doravirine. |
| Conditions | Oral administration in human subjects with and without co-administration of proton pump inhibitors. |
Buyers must select the correct form of Rilpivirine based on the pH conditions of their system; choosing the free base for an oral formulation without accounting for its pH-solubility profile, or ignoring its contraindication with acid reducers, will lead to process failure.
Rilpivirine free base is the compound of choice for developing LAI nanosuspensions due to its unique combination of high potency, low aqueous solubility at physiological pH, and stability. These properties are essential for creating a slow-release intramuscular depot, a formulation strategy not viable with its more soluble salt forms or many other NNRTIs.
In research models of antiretroviral therapy, Rilpivirine is critical for studying HIV-1 strains that have developed resistance to first-generation NNRTIs. Its documented potency against common mutations like K103N allows for the investigation of second-line treatment efficacy where compounds like Efavirenz would fail.
The hydrochloride salt of Rilpivirine is procured for developing and optimizing oral formulations. Its well-characterized pH-dependent solubility serves as a model for creating BCS Class II compounds whose absorption is critically dependent on gastric pH and food effects, providing a clear endpoint for formulation success or failure.
Irritant;Environmental Hazard